6-FAM-PEG3-Azide

Bioconjugation Click Chemistry Fluorophore Labeling

Standard fluorescein-azides often suffer from dye self-quenching and inconsistent quantum yields when conjugated to biomacromolecules. This heterobifunctional probe solves these issues through a specific structural design. - **PEG3 Spacer:** Actively reduces steric hindrance and dye-dye self-quenching, preserving fluorescence intensity in labeled proteins or oligonucleotides. - **Pure 6-Isomer:** Ensures batch-to-batch reproducibility in quantum yield (Ex/Em ~498/532 nm) and minimizes side reactions. - **Click Chemistry Ready:** Compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) bioorthogonal conjugation.

Molecular Formula C29H28N4O9
Molecular Weight 576.6 g/mol
Cat. No. B3028949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-FAM-PEG3-Azide
Molecular FormulaC29H28N4O9
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36)
InChIKeyPKYHWLLVYRCZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-FAM-PEG3-Azide Overview


6-FAM-PEG3-Azide (CAS: 412319-45-0) is a heterobifunctional fluorescent labeling reagent composed of a 6-carboxyfluorescein (6-FAM) fluorophore linked to an azide functional group via a monodisperse triethylene glycol (PEG3) spacer . This compound exhibits green fluorescence with an excitation maximum of approximately 498 nm and an emission maximum of approximately 532 nm , and it is primarily employed as a click chemistry reagent for the bioorthogonal conjugation of azide-containing probes to alkyne-functionalized biomolecules [1].

Bioorthogonal conjugation via CuAAC or SPAAC click chemistry
Monodisperse PEG3 spacer reduces steric hindrance and dye quenching
Pure 6-isomer supports reported consistent quantum yield

6-FAM-PEG3-Azide vs. Generic Alternatives


Generic substitution of 6-FAM-PEG3-Azide with alternative fluorescent azides (e.g., 6-FAM-azide without a PEG linker, or the 5-isomer variant) often leads to compromised experimental outcomes. The PEG3 spacer is not a passive structural element; it actively mitigates dye-dye self-quenching and steric hindrance in crowded macromolecular environments, thereby preserving fluorescence intensity and conjugation efficiency [1]. Furthermore, the use of a pure 6-isomer, as opposed to mixed 5/6-FAM preparations, ensures batch-to-batch reproducibility in quantum yield and minimizes side reactions during bioconjugation [2]. The specific combination of the 6-FAM fluorophore, a monodisperse PEG3 linker, and an azide group enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistries, offering flexibility that is not universally present across all fluorescein-azide derivatives .

This product
PEG3 spacer reduces steric hindrance and self-quenching
vs
Alternative azides without PEG linker
May exhibit higher quenching and altered fluorescence intensity
This product
Pure 6‑isomer, reported quantum yield ~0.9
vs
Mixed 5/6‑FAM isomer preparations
Batch‑to‑batch variability in labeling efficiency and signal
This product
Compatible with CuAAC and SPAAC
vs
Fluorophore‑azides restricted to one click modality
May limit experimental flexibility; Cu‑sensitive dyes may quench

6-FAM-PEG3-Azide Comparative Data


Enhanced Solubility and Conjugation via PEG3 Linker

The inclusion of a PEG3 spacer in 6-FAM-PEG3-Azide enhances its water solubility and reduces steric hindrance during bioconjugation relative to 6-FAM-azide (no PEG linker). While direct head-to-head solubility data for these specific compounds is not published, a class-level study demonstrates that incorporating a longer (PEG)10 linker into xanthene-based fluorophore-labeled peptides resulted in a 20-60% improvement in single-molecule fluorescence analysis and significant increases in fluorescence brightness, attributable to reduced dye-dye interactions and improved spatial distancing [1]. This principle supports that the PEG3 spacer in 6-FAM-PEG3-Azide confers superior performance in crowded molecular environments compared to linker-free 6-FAM-azide .

PEG3 spacer effect
Class‑level inference
20–60% improvement in single‑molecule fluorosequencing accuracy (PEG10 study); increased brightness reported
Supports reduced quenching in sterically crowded environments
PEG3 performance may differ; direct head‑to‑head data not available
Bioconjugation Click Chemistry Fluorophore Labeling

Consistent Quantum Yield via Pure 6-Isomer

6-FAM-PEG3-Azide utilizes the pure 6-isomer of carboxyfluorescein, whereas many commercial FAM-azide reagents are supplied as a mixture of 5- and 6-isomers. The quantum yield of 6-carboxyfluorescein in basic aqueous conditions is approximately 0.9 [1]. The use of a single isomer eliminates variability in labeling efficiency and fluorescence output, providing more consistent quantum yields and minimizing side reactions during conjugation compared to mixed isomer preparations [1]. This reproducibility is a key procurement advantage for assays requiring precise quantification.

Isomer purity
Reported
Quantum yield ~0.9 (pure 6‑isomer); reduced side reactions vs. mixed 5/6‑FAM
May improve labeling reproducibility in quantitative assays
Basic pH conditions; vendor‑specific isomer ratio confirmation advised
Fluorescence Spectroscopy Quantum Yield Analytical Reproducibility

CuAAC and SPAAC Compatibility

6-FAM-PEG3-Azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . In contrast, alternative fluorophores like TAMRA-PEG3-Azide may be less suitable for CuAAC due to potential copper-induced quenching [1]. The ability to choose between CuAAC (for high-yield, fast reactions in vitro) and SPAAC (for copper-free, live-cell compatible labeling) provides experimental flexibility not offered by all azide dyes [2]. This dual functionality simplifies procurement by eliminating the need for separate reagents for different click chemistry workflows.

Click chemistry scope
Class‑level inference
Compatible with CuAAC and SPAAC (DBCO/BCN); broader scope vs. Cu‑only azides
Supports flexible workflow across in vitro and live‑cell settings
Reaction conditions may require optimization
Bioorthogonal Chemistry CuAAC SPAAC

High Purity for Reproducible Labeling

Commercially sourced 6-FAM-PEG3-Azide is supplied with a purity of ≥98% (HPLC) . While purity thresholds vary by vendor, this high purity is essential for minimizing off-target labeling and ensuring consistent conjugate yields in sensitive applications. For comparison, lower purity grades of FAM-azide (e.g., 90-95%) may contain fluorescent impurities that can confound fluorescence measurements and reduce labeling efficiency .

Purity
Vendor data
≥98% (HPLC)
Minimizes off‑target labeling and fluorescent background
Purity threshold may vary by supplier; independent verification recommended
Quality Control Analytical Chemistry Bioconjugation

Monodisperse PEG3 Spacer for Reproducible Conjugates

The PEG3 spacer in 6-FAM-PEG3-Azide is a monodisperse, single-length ethylene glycol chain, as opposed to polydisperse PEG polymers used in some alternative linkers. Monodispersed PEG linkers provide uniform chain lengths, which leads to consistent linker-to-biomolecule ratios, reliable pharmacokinetic profiles, and reduced batch-to-batch variation in bioconjugate synthesis . This contrasts with polydisperse PEG linkers, which can produce heterogeneous conjugate populations with variable activity and stability .

Linker uniformity
Class‑level inference
Monodisperse PEG3 (single MW) vs. polydisperse PEG
Supports uniform conjugate structure and reproducibility
Relevant for ADC/bioconjugate characterization; direct comparison data limited
Bioconjugation Polymer Chemistry Drug Delivery

6-FAM-PEG3-Azide Applications


Oligonucleotide Labeling for qPCR & FISH

6-FAM-PEG3-Azide is used to label alkyne-modified oligonucleotides via CuAAC or SPAAC. The PEG3 spacer reduces steric hindrance during hybridization, improving target binding efficiency and fluorescence signal compared to direct dye conjugation. The pure 6-isomer ensures consistent quantum yield and reproducible fluorescence intensity across batches, which is critical for quantitative nucleic acid detection [1].

Site-Specific Protein Labeling for FRET and FP

The azide group enables site-specific conjugation to alkyne-functionalized proteins via bioorthogonal click chemistry. The PEG3 linker minimizes fluorescence quenching and maintains the fluorophore's brightness when attached to proteins, as demonstrated by class-level studies showing improved photophysical properties with longer PEG linkers [1]. This makes it suitable for sensitive FRET-based interaction studies and fluorescence polarization assays where signal-to-noise ratio is paramount [2].

Live-Cell Imaging via SPAAC

For applications requiring labeling in living cells or organisms, 6-FAM-PEG3-Azide can be used with strain-promoted alkyne-azide cycloaddition (SPAAC) to avoid the cytotoxicity of copper catalysts. The PEG3 spacer enhances water solubility and reduces non-specific binding, while the 6-FAM fluorophore provides bright green fluorescence compatible with standard FITC/GFP filter sets [1][3].

Fluorosequencing and Single-Molecule Analysis

In peptide fluorosequencing, the PEG3 spacer in 6-FAM-PEG3-Azide reduces dye-dye interactions and self-quenching when multiple fluorophores are attached to a single peptide scaffold. This spatial distancing leads to improved single-molecule fluorescence brightness and enhanced accuracy in amino acid position determination, as shown with longer PEG linkers [1]. This application leverages the monodisperse PEG3 linker to ensure consistent inter-dye distances and reproducible single-molecule signals.

Application
Selection Property
Validation Focus
Oligonucleotide labeling (qPCR, FISH)
PEG3 spacer and pure 6‑isomer
Hybridization efficiency and signal consistency
Protein labeling for FRET / FP assays
Reduced dye‑dye quenching via PEG3
Signal‑to‑noise ratio and fluorescence lifetime
Live‑cell imaging (SPAAC)
Cu‑free click compatibility and water solubility
Cell viability and non‑specific binding
Single‑molecule / fluorosequencing
Monodisperse PEG3 spatial distancing
Single‑molecule brightness and positional accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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